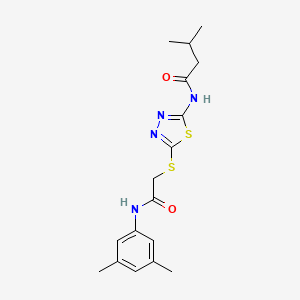
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups and structural motifs that are common in organic chemistry. These include an amide group, a thiadiazole ring, and a thioether linkage. The presence of these groups suggests that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the functional groups present and their interactions. For example, the amide group could participate in hydrogen bonding, influencing the compound’s conformation and reactivity .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, amides can participate in hydrolysis reactions, and thiadiazole rings can undergo electrophilic substitution .科学的研究の応用
Synthesis of Heterocyclic Systems
The compound can be used in the synthesis of a variety of heterocyclic systems . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .
Pharmaceutical Applications
The pyrimidine skeleton, which can be synthesized from N-substituted β-alanines, is commonly found in pharmaceuticals . This suggests that the compound could have potential applications in the development of new drugs.
Fungicides and Herbicides
Similarly, the pyrimidine skeleton is also found in fungicides and herbicides . This indicates that the compound could be used in the synthesis of these types of products.
Structural Analysis
The compound can be used for structural analysis studies. For instance, the combined spectral data obtained by 1H-, 13C-,1 H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .
Cholinesterase Inhibition
3,5-Dimethylphenyl methylcarbamate, a related compound, is a cholinesterase or acetylcholinesterase (AChE) inhibitor . This suggests that the compound could potentially have similar properties and be used in research related to neurological disorders where cholinesterase inhibitors are often employed.
Crystal Structure Analysis
The compound can be used in crystal structure analysis. For example, the structure of a related compound, 3-[N-acetyl(3,5-dimethylphenyl)amino]-5,7-di(tert-butyl)-2-[5,8-dimethyl-4-(piperidin-1-yl)quinolin-2-yl]tropone, was established by single crystal X-ray diffraction .
将来の方向性
作用機序
Target of Action
The primary targets of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide Similar compounds have been found to target pi3k and mtor , which are key regulators of cell growth and proliferation.
Mode of Action
The exact mode of action of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide It’s suggested that similar compounds interact with their targets, such as pi3k and mtor, inhibiting their activity . This interaction could lead to changes in cellular processes, potentially leading to the inhibition of cell growth and proliferation.
Biochemical Pathways
The specific biochemical pathways affected by N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide Given the potential targets of pi3k and mtor , it’s likely that this compound affects pathways related to cell growth and proliferation.
Result of Action
The molecular and cellular effects of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide Given the potential targets of pi3k and mtor , it’s likely that this compound could inhibit cell growth and proliferation.
特性
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-10(2)5-14(22)19-16-20-21-17(25-16)24-9-15(23)18-13-7-11(3)6-12(4)8-13/h6-8,10H,5,9H2,1-4H3,(H,18,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRNRNZWUULRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

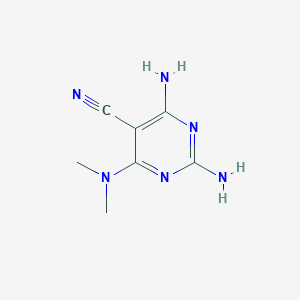
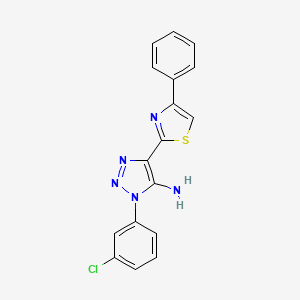
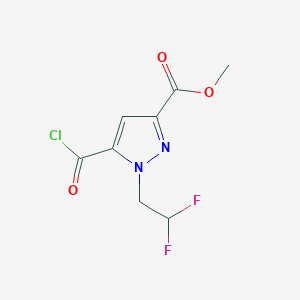
![5-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2728230.png)
![N-[[2-Chloro-6-(difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2728232.png)
![1,3,4,5,6,7-Hexahydroimidazo[4,5-c]pyridine-2-thione;hydrobromide](/img/structure/B2728233.png)
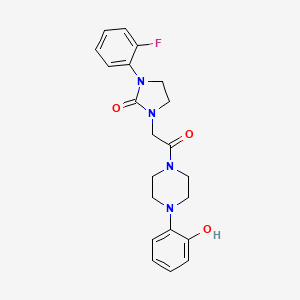

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2728237.png)

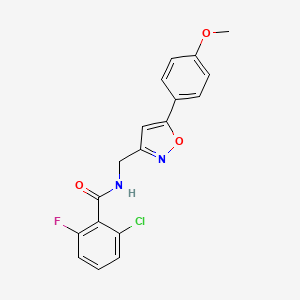
![3-[[(2R,4Ar,7S,8S,8aR)-7-hydroxy-8-[(Z)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,1,4a,7,8a-pentamethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl]oxy]-3-oxopropanoic acid](/img/structure/B2728241.png)
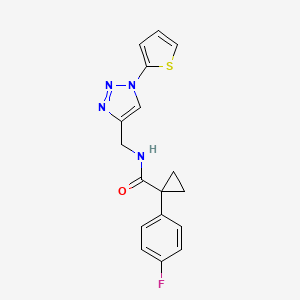
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2728246.png)